Cas no 1566576-03-1 (2-fluoro-2-(quinolin-6-yl)ethan-1-amine)

2-fluoro-2-(quinolin-6-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-(quinolin-6-yl)ethan-1-amine
- EN300-1839965
- 1566576-03-1
-
- Inchi: 1S/C11H11FN2/c12-10(7-13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2
- InChI Key: NMZXJVLVSQSRFY-UHFFFAOYSA-N
- SMILES: FC(CN)C1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 190.09062652g/mol
- Monoisotopic Mass: 190.09062652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 1.4
2-fluoro-2-(quinolin-6-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839965-0.05g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1839965-1g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1839965-2.5g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1839965-0.1g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1839965-0.25g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1839965-5g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1839965-0.5g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1839965-5.0g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1839965-1.0g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1839965-10.0g |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine |
1566576-03-1 | 10g |
$5037.0 | 2023-06-01 |
2-fluoro-2-(quinolin-6-yl)ethan-1-amine Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 2-fluoro-2-(quinolin-6-yl)ethan-1-amine
Comprehensive Overview of 2-Fluoro-2-(quinolin-6-yl)ethan-1-amine (CAS No. 1566576-03-1): Properties, Applications, and Research Insights
The compound 2-fluoro-2-(quinolin-6-yl)ethan-1-amine, identified by its CAS number 1566576-03-1, is a fluorinated derivative of quinoline with significant potential in pharmaceutical and material science research. This molecule features a quinoline scaffold, a privileged structure in drug discovery, combined with a fluoroethylamine moiety, which enhances its bioactivity and metabolic stability. Researchers are increasingly interested in this compound due to its unique structural attributes and potential applications in targeted therapies.
In recent years, the demand for fluorinated organic compounds has surged, driven by their role in improving drug efficacy and pharmacokinetics. The 2-fluoro-2-(quinolin-6-yl)ethan-1-amine exemplifies this trend, as the fluorine atom introduces electronegativity and lipophilicity, critical for membrane permeability. Its quinoline core is also a hotspot in oncology and antimicrobial research, aligning with current searches for "novel quinoline-based therapeutics" and "fluorine in drug design." These keywords reflect the compound's relevance in cutting-edge scientific inquiries.
Synthetic routes to CAS 1566576-03-1 often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, topics frequently searched in organic chemistry forums. The compound's amine functionality allows for further derivatization, making it a versatile intermediate. This adaptability is particularly valuable in fragment-based drug discovery (FBDD), a trending topic in AI-driven molecular design. Researchers exploring "amine derivatives in medicinal chemistry" or "quinoline fluorination techniques" will find this compound highly pertinent.
From an analytical perspective, 2-fluoro-2-(quinolin-6-yl)ethan-1-amine exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies highlight the influence of the fluoro substituent on proton coupling patterns, a detail often queried in spectroscopy databases. Mass spectrometry data for this compound is also archived in platforms like PubChem, addressing the growing need for open-access chemical characterization data—a frequent demand in academic and industrial settings.
Beyond pharmaceuticals, this compound’s electronic properties have sparked interest in materials science. Quinolines are known for their luminescent behavior, and the addition of fluorine could optimize performance in organic light-emitting diodes (OLEDs). Searches for "fluorinated quinoline OLED materials" or "amine-stabilized fluorophores" correlate with these applications, underscoring the compound’s interdisciplinary appeal.
Regulatory and safety profiles of 1566576-03-1 are compliant with global standards, as evidenced by its inclusion in non-hazardous chemical inventories. This aligns with industry searches for "safe fluorinated building blocks," a priority in green chemistry initiatives. The compound’s stability under ambient conditions further enhances its practicality for laboratory use.
In conclusion, 2-fluoro-2-(quinolin-6-yl)ethan-1-amine represents a convergence of medicinal chemistry and advanced materials research. Its structural hybridity addresses multiple user queries, from "fluorine-based bioactive molecules" to "quinoline synthetic methodologies." As research progresses, this compound is poised to play a pivotal role in addressing unmet needs across scientific domains.
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